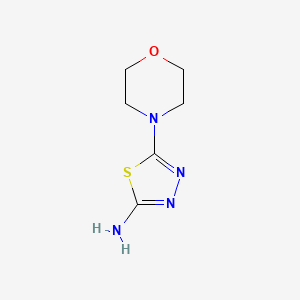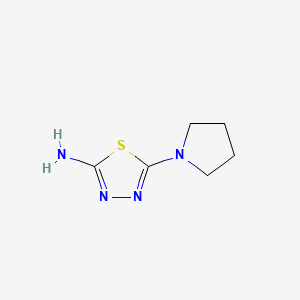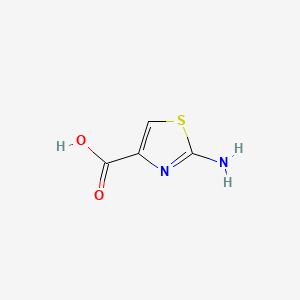
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves complex organic reactions. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by X-ray diffraction, highlighting a detailed synthetic approach and the importance of structural determination in understanding the compound's formation (Hu Yang, 2009). Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for new insecticides, from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrates the multi-step nature of organic syntheses involving halogenated compounds and pyrrolidine derivatives (Lan Zhi-li, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, reveals two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular geometry and intermolecular interactions that could influence the physical and chemical properties of these compounds (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidine derivatives can be complex due to their structural diversity. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine to afford corresponding tetrahydroindole derivatives illustrates the potential for diverse chemical transformations involving pyrrolidine compounds (V. Mamedov et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data on “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is not available, studies on similar compounds can provide valuable insights. The single-crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate offers an example of how physical properties are closely tied to molecular structure (A. Ramazani et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for fully understanding a compound's behavior in various conditions. While the chemical properties specific to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” are not detailed in the available literature, the study of related compounds, such as the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to selectively prepare pyrrolidine derivatives, provides a glimpse into the chemical versatility and potential reactivity of pyrrolidine-related compounds (Jian-Mei Lu & Min Shi, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Pyrrolidine Derivatives
Research demonstrates the synthesis of various pyrrolidine derivatives, including those involving chloro and bromo substituents. For instance, Hu Yang (2009) synthesized a compound with a pyrrolidine ring, contributing to the understanding of its crystal structure (Hu Yang, 2009).
Crystal Structure Analysis
The crystal structure of pyrrolidine derivatives, such as the one studied by Yang, is crucial in understanding their potential applications in various fields of chemistry (Hu Yang, 2009).
Chemical Transformations and Reactions
Research by Bauman et al. (2007) explores the bromination of endo-ethenotetrahydrothebaine derivatives that have a pyrrolidine ring, indicating the reactivity and potential chemical transformations of these compounds (V. T. Bauman et al., 2007).
Intermediates in Chemical Synthesis
Lan Zhi-li (2007) discusses the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in creating new insecticides, showing the compound's role in complex chemical synthesis processes (Lan Zhi-li, 2007).
Applications in Medicinal Chemistry
The synthesis of pyrrolidine derivatives has implications in medicinal chemistry, as some derivatives exhibit antibacterial properties. E. Toja et al. (1986) synthesized a series of pyrrolidine compounds, one of which showed antibacterial activity, suggesting potential applications in developing new antibiotics (E. Toja et al., 1986).
Advanced Organic Synthesis Techniques
The research by Piccialli et al. (2002) on the bromination and iodination of donor-acceptor cyclopropanes, which includes the use of pyrrolidine, highlights advanced techniques in organic synthesis that can be applied to similar compounds (V. Piccialli et al., 2002).
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

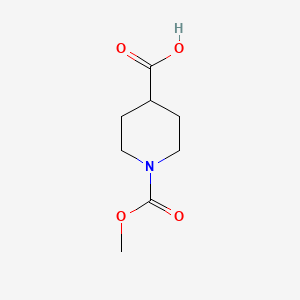
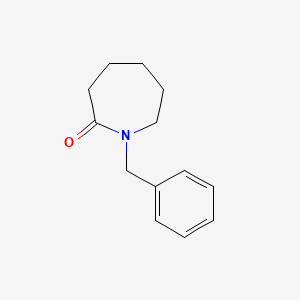

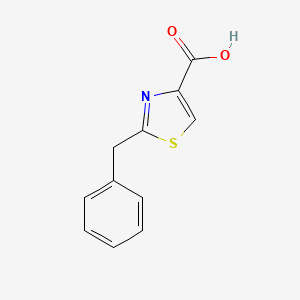
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)



